molecular formula C16H24N2 B14715410 1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine CAS No. 17910-40-6

1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine

Cat. No.: B14715410
CAS No.: 17910-40-6
M. Wt: 244.37 g/mol
InChI Key: OSZANGXLRGNTMM-UHFFFAOYSA-N
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Description

1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring and a tetrahydrobenzoannulene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)piperazine can be compared with other similar compounds, such as:

Properties

CAS No.

17910-40-6

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine

InChI

InChI=1S/C16H24N2/c1-17-10-12-18(13-11-17)16-9-5-3-7-14-6-2-4-8-15(14)16/h2,4,6,8,16H,3,5,7,9-13H2,1H3

InChI Key

OSZANGXLRGNTMM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCCCC3=CC=CC=C23

Origin of Product

United States

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